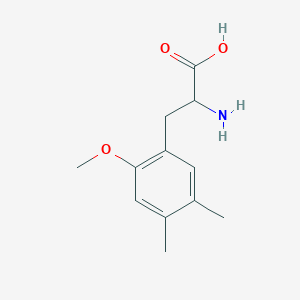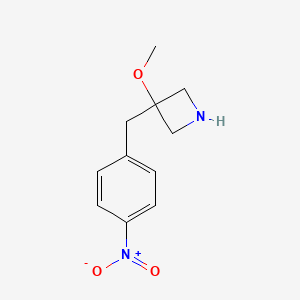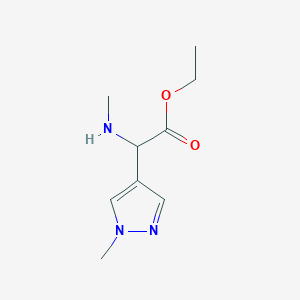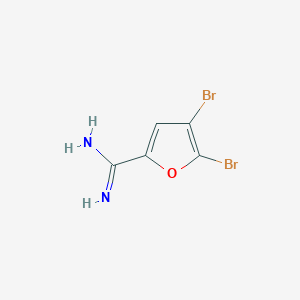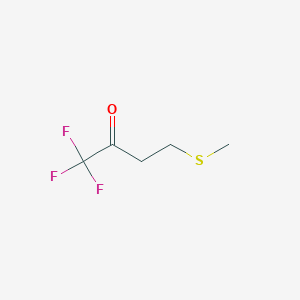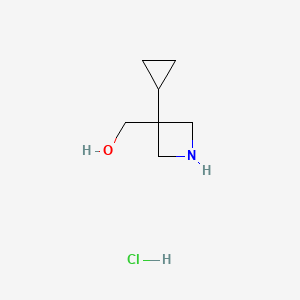
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a hydrochloride salt of (3-Cyclopropylazetidin-3-yl)methanol, which is a four-membered azetidine ring substituted with a cyclopropyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylazetidin-3-yl)methanolhydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an appropriate azetidine precursor, followed by the introduction of a hydroxymethyl group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted azetidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (3-Cyclopropylazetidin-3-yl)methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and azetidine moieties contribute to its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
- (3-Methylazetidin-3-yl)methanolhydrochloride
- (3-Benzyloxyazetidine hydrochloride)
- (3-Methoxyphenyl)azetidine hydrochloride
Uniqueness
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with potentially enhanced biological activity and selectivity compared to its analogs.
属性
CAS 编号 |
2792201-56-8 |
|---|---|
分子式 |
C7H14ClNO |
分子量 |
163.64 g/mol |
IUPAC 名称 |
(3-cyclopropylazetidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7(3-8-4-7)6-1-2-6;/h6,8-9H,1-5H2;1H |
InChI 键 |
KQPNKCKFVMPTTD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2(CNC2)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


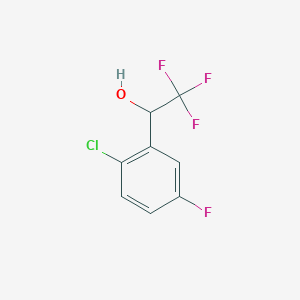
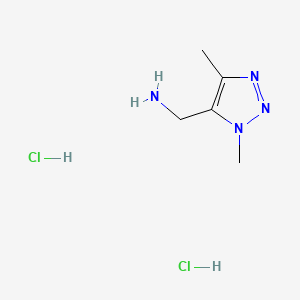
![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)

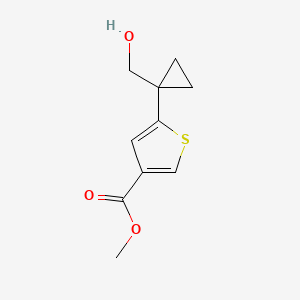
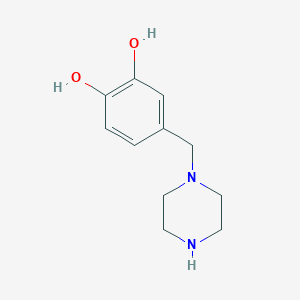
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)

